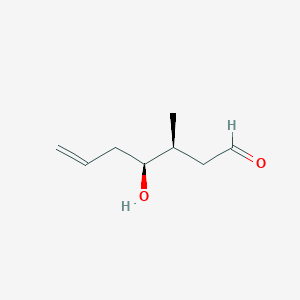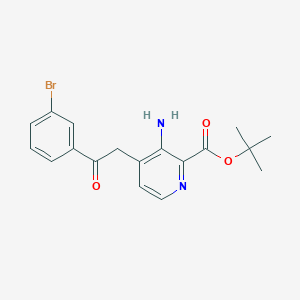![molecular formula C10H16S B14238894 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene CAS No. 499212-34-9](/img/structure/B14238894.png)
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is also known by other names such as 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different bicyclic derivatives .
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding sulfur-containing compounds’ roles.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A similar compound with a saturated bicyclic structure.
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-: Another related compound with slight structural differences.
Uniqueness
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is unique due to its specific bicyclic structure and the presence of a sulfur atom. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
499212-34-9 |
|---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-4-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VXJBEAZRXFIYIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(CC1)C(S2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


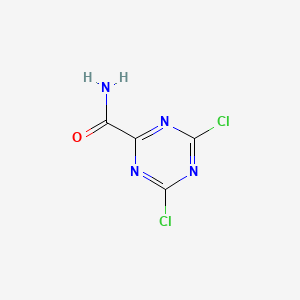
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
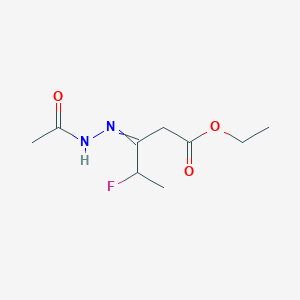
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
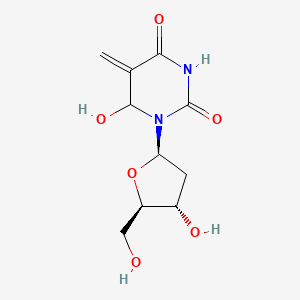
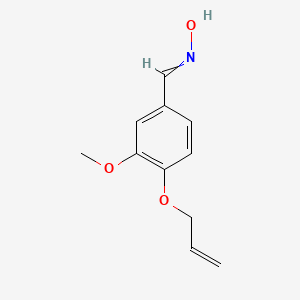
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
